Product packaging for L-Phenylalaninamide, N-acetylglycyl-(Cat. No.:CAS No. 34017-16-8)

L-Phenylalaninamide, N-acetylglycyl-

Cat. No.: B14695311
CAS No.: 34017-16-8
M. Wt: 263.29 g/mol
InChI Key: HAUIOEUWKQAETB-NSHDSACASA-N
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Description

Overview of Dipeptides and Modified Peptides in Chemical Biology

Dipeptides are the simplest form of peptides, consisting of two amino acids joined by a single peptide bond. Despite their simple structure, dipeptides and other short-chain peptides, known as oligopeptides, play crucial roles in various biological processes. They can act as signaling molecules, intermediates in protein metabolism, and even exhibit therapeutic properties.

In the realm of chemical biology, there is a significant focus on modified peptides. These are peptides where the basic amino acid structure has been altered, for instance, by the addition of chemical groups to the N-terminus, C-terminus, or the amino acid side chains. Such modifications can dramatically alter a peptide's properties, including its stability against degradation by proteases, its ability to cross cell membranes, and its interaction with biological targets. These synthetic modifications allow researchers to fine-tune the characteristics of a peptide for specific research or therapeutic applications.

Significance of N-Terminally Acetylated Peptides in Biochemical Studies

N-terminal acetylation, the addition of an acetyl group to the N-terminal amino group of a peptide or protein, is one of the most common protein modifications in eukaryotes. This modification can have profound effects on a protein's function and fate within the cell. For instance, N-terminal acetylation can protect proteins from degradation by cellular machinery, influence protein folding and assembly into larger complexes, and modulate protein-protein interactions.

In biochemical studies, synthetic N-terminally acetylated peptides are invaluable tools. They are often used as substrates in enzyme assays to study the activity of proteases and other enzymes. The acetyl group can prevent unwanted reactions at the N-terminus and mimic the natural state of many cellular proteins, providing a more biologically relevant model for studying enzyme kinetics and specificity. The stability conferred by the acetyl group also makes these peptides more robust for experimental use.

Research Context and Scientific Importance of N-Acetylglycyl-L-phenylalaninamide

The scientific importance of N-Acetylglycyl-L-phenylalaninamide and its close analogs lies primarily in their use as substrates for studying proteases, particularly serine proteases like α-chymotrypsin. Chymotrypsin (B1334515) is a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine.

Research has utilized N-acetylated dipeptides containing phenylalanine to probe the active site of chymotrypsin and understand the factors that govern its catalytic efficiency. By systematically altering the structure of the peptide substrate, researchers can map the enzyme's specificity and determine the kinetic parameters of the hydrolysis reaction.

A study on a series of N-acetyl-L-phenylalanyl peptides, including the closely related N-Acetyl-L-phenylalanylglycinamide (Ac-Phe-Gly-NH2), has provided valuable insights into the effect of the leaving group's chain length on chymotrypsin's activity. The kinetic parameters for the hydrolysis of these substrates were determined, revealing how the enzyme's efficiency is influenced by the amino acids adjacent to the cleavage site. nih.gov

The synthesis of such dipeptide derivatives can also be optimized using enzymatic methods. For instance, α-chymotrypsin itself has been used to catalyze the synthesis of N-Acetyl-phenylalanine-glycinamide in a biphasic system, demonstrating the versatility of enzymes in both peptide synthesis and degradation. nih.gov

Below is a data table summarizing the kinetic parameters for the α-chymotrypsin-catalyzed hydrolysis of N-acetyl-L-phenylalanylglycinamide, a compound structurally similar to N-Acetylglycyl-L-phenylalaninamide. These values provide a quantitative measure of the enzyme's affinity for the substrate (Km) and its catalytic turnover rate (kcat).

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
N-Acetyl-L-phenylalanylglycinamide2.700.05620.7

Data from kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. nih.gov

This data is crucial for understanding the structure-activity relationship of chymotrypsin and for the rational design of enzyme inhibitors or more specific substrates for diagnostic assays. The use of well-defined, modified dipeptides like N-Acetylglycyl-L-phenylalaninamide and its analogs is therefore fundamental to advancing our knowledge of enzyme mechanisms and protein biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N3O3 B14695311 L-Phenylalaninamide, N-acetylglycyl- CAS No. 34017-16-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34017-16-8

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

(2S)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanamide

InChI

InChI=1S/C13H17N3O3/c1-9(17)15-8-12(18)16-11(13(14)19)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H2,14,19)(H,15,17)(H,16,18)/t11-/m0/s1

InChI Key

HAUIOEUWKQAETB-NSHDSACASA-N

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N

Canonical SMILES

CC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of N Acetylglycyl L Phenylalaninamide

Stereoselective Synthesis Methodologies for N-Acetylglycyl-L-phenylalaninamide

The synthesis of N-Acetylglycyl-L-phenylalaninamide with high stereochemical integrity at the L-phenylalanine chiral center is crucial for its intended biological or chemical applications. Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies can be employed, with careful consideration of coupling reagents and conditions to minimize racemization. mdpi.com

Solution-Phase Synthesis:

A common approach in solution-phase synthesis involves the coupling of N-acetylglycine with L-phenylalaninamide. The L-phenylalaninamide can be prepared from L-phenylalanine through esterification followed by amidation. The coupling reaction is typically mediated by carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization.

A representative reaction scheme is as follows:

Activation of N-acetylglycine: N-acetylglycine is reacted with a coupling agent (e.g., DCC/HOBt) in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) to form an activated ester.

Coupling: The activated N-acetylglycine is then reacted with L-phenylalaninamide to form the peptide bond.

Purification: The final product is purified using techniques such as crystallization or chromatography to remove byproducts, including the urea (B33335) derivative formed from the carbodiimide.

StepReagents and ConditionsPurpose
Activation N-acetylglycine, DCC, HOBt, DCM, 0°C to RTFormation of an activated ester of N-acetylglycine to facilitate nucleophilic attack by the amine.
Coupling L-phenylalaninamide, Activated N-acetylglycine solution, RTFormation of the amide bond between the two amino acid derivatives.
Work-up Filtration, Acid-base extractionRemoval of dicyclohexylurea (DCU) byproduct and unreacted starting materials.
Purification Recrystallization or Column ChromatographyIsolation of pure N-Acetylglycyl-L-phenylalaninamide.

Solid-Phase Peptide Synthesis (SPPS):

SPPS offers a more streamlined and automatable approach for the synthesis of N-Acetylglycyl-L-phenylalaninamide. nih.govcore.ac.ukpeptide.com The synthesis is carried out on an insoluble polymeric support, which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. peptide.com

The general steps for the Fmoc-based SPPS of N-Acetylglycyl-L-phenylalaninamide are:

Resin Loading: An Fmoc-protected L-phenylalanine is attached to a suitable resin, such as a Rink amide resin, which upon cleavage will yield the C-terminal amide.

Fmoc Deprotection: The Fmoc protecting group on the α-amino group of phenylalanine is removed using a solution of piperidine (B6355638) in DMF.

Coupling of N-acetylglycine: N-acetylglycine is then coupled to the deprotected amino group on the resin-bound phenylalanine. Coupling reagents such as HBTU, HATU, or DIC/HOAt are commonly used.

Cleavage and Deprotection: The dipeptide is cleaved from the resin, and any side-chain protecting groups (though not necessary for phenylalanine in this case) are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA) with scavengers.

StepReagents and ConditionsPurpose
Resin Loading Fmoc-L-Phe-OH, Rink amide resin, DIC, HOBt, DMFAnchoring the first amino acid to the solid support.
Fmoc Deprotection 20% Piperidine in DMFRemoval of the temporary N-terminal protecting group.
Coupling N-acetylglycine, HBTU, HOBt, DIPEA, DMFFormation of the peptide bond.
Final Cleavage 95% TFA, 2.5% TIS, 2.5% H₂OCleavage of the peptide from the resin and removal of any protecting groups.

Approaches for Backbone and Side-Chain Modifications of the Dipeptide

Modifications to the backbone and side chain of N-Acetylglycyl-L-phenylalaninamide can lead to analogs with altered conformations, stabilities, and biological activities.

Backbone Modifications:

Backbone modifications involve altering the amide bonds of the dipeptide. One common modification is N-methylation of the amide nitrogen. This can be achieved by using N-methylated amino acid building blocks during the synthesis. For instance, using N-acetylsarcosine (N-methylglycine) instead of N-acetylglycine would yield an N-methylated backbone at the glycine (B1666218) position. N-methylation can restrict the conformational flexibility of the peptide backbone and enhance its proteolytic stability.

Another potential modification is the introduction of a thioamide bond (replacing the carbonyl oxygen with sulfur). This can be accomplished using reagents like Lawesson's reagent on the protected dipeptide. Thioamides can act as isosteric replacements for amide bonds and can influence the hydrogen bonding properties and local conformation of the peptide.

Side-Chain Modifications:

The phenyl side chain of the L-phenylalanine residue is a prime target for modification. These modifications can be introduced either by starting with a derivatized phenylalanine analog or by postsynthetic modification of the dipeptide. semanticscholar.org

Ring Substitution: A wide variety of substituted L-phenylalanine analogs can be used in the synthesis. These include:

Halogenation: (e.g., 4-fluoro-L-phenylalanine, 4-chloro-L-phenylalanine) to modulate electronic properties and hydrophobicity.

Nitration: (e.g., 4-nitro-L-phenylalanine) which can be further reduced to an amino group for subsequent derivatization.

Alkylation/Alkoxylation: (e.g., 4-methyl-L-phenylalanine, 4-methoxy-L-phenylalanine) to alter steric and electronic parameters.

Postsynthetic Modification: The aromatic ring of the phenylalanine residue can be modified after the dipeptide has been assembled. This can include electrophilic aromatic substitution reactions such as nitration or halogenation, although care must be taken to ensure the stability of the peptide backbone under the reaction conditions.

Modification TypeExample Reagent/Building BlockResulting StructurePotential Impact
Backbone N-methylation N-acetylsarcosineN-methylated amide bondIncreased proteolytic stability, altered conformation
Side-Chain Halogenation Fmoc-4-fluoro-L-phenylalanine-OHFluorinated phenyl ringModulated electronic properties and binding interactions
Side-Chain Nitration Fmoc-4-nitro-L-phenylalanine-OHNitrated phenyl ringPrecursor for further functionalization (e.g., reduction to amine)

Preparation of Structurally Related Analogs for Mechanistic Investigations

The synthesis of structurally related analogs of N-Acetylglycyl-L-phenylalaninamide is essential for probing structure-activity relationships (SAR) and understanding the molecular mechanisms of its interactions. nih.govamanote.com

Analogs with Modified N-Terminus:

The N-acetyl group can be replaced with other acyl groups to investigate the influence of the N-terminal substituent. This can be achieved by using different carboxylic acids in the final acylation step of the synthesis. For example, propionylglycyl-L-phenylalaninamide or benzoylglycyl-L-phenylalaninamide can be synthesized by using propionic acid or benzoic acid, respectively, instead of acetic anhydride (B1165640) or N-acetylglycine. sigmaaldrich.com

Analogs with Modified C-Terminus:

The C-terminal amide can be modified to explore the role of this functional group. For instance, the synthesis can be adapted to produce the corresponding C-terminal carboxylic acid (N-Acetylglycyl-L-phenylalanine) or various esters (e.g., methyl, ethyl, or benzyl (B1604629) esters). This is typically achieved by choosing a different resin in SPPS (e.g., Wang or Merrifield resin for a C-terminal acid) or by direct esterification in a solution-phase approach. nih.gov

Analogs with Amino Acid Substitutions:

Replacing either glycine or L-phenylalanine with other amino acids can provide valuable insights.

Phenylalanine Substitution: Replacing L-phenylalanine with other aromatic amino acids (e.g., L-tryptophan, L-tyrosine) or aliphatic amino acids (e.g., L-leucine, L-valine) can probe the importance of the aromatic side chain for a given interaction.

Analog TypeSynthetic StrategyExample AnalogPurpose of Investigation
N-Terminal Acyl Variation Use of different carboxylic acids for N-acylationPropionylglycyl-L-phenylalaninamideInvestigate the role of the N-acyl group's size and hydrophobicity.
C-Terminal Functional Group Variation Use of different resins (SPPS) or final derivatization (solution)N-Acetylglycyl-L-phenylalanine methyl esterDetermine the importance of the C-terminal amide for activity.
Amino Acid Substitution Incorporation of different amino acid building blocksN-Acetylglycyl-L-leucinamideProbe the necessity of the aromatic side chain of phenylalanine.

Computational Biochemistry and Biophysics of N Acetylglycyl L Phenylalaninamide

Theoretical Frameworks for Peptide Conformational Analysis

The conformational state of a peptide like N-acetylglycyl-L-phenylalaninamide is defined by the rotational angles of its backbone (phi, ψ) and side chains (χ). Understanding the accessible conformations and their relative energies is crucial for elucidating its biological function and for the rational design of its analogs. Theoretical frameworks for peptide conformational analysis provide the tools to explore this complex energy landscape.

At the heart of these frameworks are molecular mechanics (MM) and quantum mechanics (QM). Molecular mechanics methods employ classical physics principles, representing molecules as a collection of atoms connected by springs. The energy of a given conformation is calculated using a force field, which is a set of parameters that describe the potential energy of the system. Force fields such as AMBER and CHARMM are widely used for peptides and proteins. These methods are computationally efficient, allowing for the exploration of a large number of conformations.

Quantum mechanics, on the other hand, provides a more accurate description of the electronic structure of a molecule. Ab initio and density functional theory (DFT) are the two main types of QM methods. While computationally more expensive than MM, QM methods can provide more accurate energy calculations and insights into electronic properties, which are crucial for understanding non-covalent interactions that stabilize specific peptide conformations.

Quantum Mechanical and Molecular Mechanics Studies on N-Acetylglycyl-L-phenylalaninamide Conformation

Specific computational studies on N-acetylglycyl-L-phenylalaninamide (Ac-Gly-Phe-NH2) have provided valuable insights into its intrinsic conformational preferences, largely in the gas phase. Gas-phase studies are instrumental in understanding the inherent structural tendencies of a molecule, free from the influence of a solvent.

Infrared spectroscopy of neutral Ac-Gly-Phe-NH2 isolated in a supersonic expansion has identified two primary conformations. One is a doubly γ-fold structure, which corresponds to a 27 ribbon secondary structure motif. The other significant conformation observed is a β-turn, a common structural feature in proteins that facilitates chain reversal. dovepress.com

Further theoretical investigations using Time-Dependent Density Functional Theory (TD-DFT) and composite CC2/TD-DFT protocols have been employed to study the excited states of different conformers of Ac-Gly-Phe-NH2. nih.gov These studies are crucial for understanding the photophysical properties of the phenylalanine residue within the peptide environment and how its electronic behavior is influenced by the peptide backbone. The choice of functional in TD-DFT calculations has been shown to be critical in accurately describing the interactions, such as NH•••π interactions, that govern the arrangement of the peptide backbone relative to the phenyl ring. nih.gov

While detailed molecular mechanics studies specifically on N-acetylglycyl-L-phenylalaninamide are not readily found in the literature, the general principles of force field-based conformational searches are applicable. Such studies would typically involve systematic searches of the Ramachandran (φ, ψ) space to identify low-energy conformers.

Molecular Dynamics Simulations for Understanding N-Acetylglycyl-L-phenylalaninamide Flexibility and Solvation

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic nature of molecules, including their flexibility and interactions with a solvent. An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. This provides a detailed picture of how a peptide like N-acetylglycyl-L-phenylalaninamide behaves in a more biologically relevant environment, such as in water.

While specific MD simulation studies focused solely on N-acetylglycyl-L-phenylalaninamide are not prominent in the literature, the methodology is well-established for peptides of this nature. A typical MD simulation would involve placing the peptide in a box of solvent molecules (e.g., water) and allowing the system to evolve over time. Analysis of the simulation trajectory can reveal:

Conformational Flexibility: By monitoring the fluctuations of backbone and side-chain dihedral angles, one can identify the most flexible regions of the molecule and the transitions between different conformational states.

Solvation Shell Structure: The arrangement of water molecules around the peptide can be analyzed to understand how the solvent interacts with and stabilizes different parts of the molecule. This includes the formation of hydrogen bonds between the peptide and water.

Hydrogen Bonding Dynamics: The stability and lifetime of intramolecular and intermolecular (peptide-water) hydrogen bonds can be assessed, providing insights into their role in stabilizing the peptide's structure.

These simulations are crucial for bridging the gap between the intrinsic conformational preferences observed in gas-phase studies and the behavior of the peptide in a condensed phase.

Ligand-Based and Structure-Based Computational Design Approaches for Analogs

The design of analogs of N-acetylglycyl-L-phenylalaninamide with potentially modified or improved properties can be guided by computational approaches, broadly categorized as ligand-based and structure-based methods.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information derived from a set of known active molecules. Key techniques include:

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity. By analyzing the conformations of active analogs, a common pharmacophore can be developed and used to screen virtual libraries for new molecules with the desired features.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build statistical models that correlate the 3D properties of molecules with their biological activity. These models can then be used to predict the activity of newly designed analogs.

Structure-based design , on the other hand, is applicable when the 3D structure of the target protein or receptor is available, typically from X-ray crystallography or NMR spectroscopy. This approach involves:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. By docking virtual libraries of analogs into the active site of the target, one can prioritize compounds based on their predicted binding affinity and mode of interaction.

De Novo Design: These computational methods build novel molecules within the constraints of the target's binding site. Fragments of molecules can be placed in favorable positions and then linked together to create new chemical entities with the potential for high-affinity binding.

While specific applications of these design strategies to N-acetylglycyl-L-phenylalaninamide analogs are not detailed in the available literature, these computational tools represent the standard in silico approaches for the rational design of peptide-based molecules.

Enzyme Substrate/inhibitor Kinetics and Molecular Recognition of N Acetylglycyl L Phenylalaninamide

Investigation of Enzymatic Hydrolysis and Transacylation Reactions Involving N-Acetylglycyl-L-phenylalaninamide

Enzymatic reactions involving N-Acetylglycyl-L-phenylalaninamide primarily focus on the hydrolysis of its peptide bond and its participation in transacylation reactions, which are crucial for peptide synthesis.

Hydrolysis: Proteases such as α-chymotrypsin catalyze the hydrolysis of the peptide bond in N-Acetylglycyl-L-phenylalaninamide. This reaction is a cornerstone of digestive processes and protein turnover in biological systems. The specificity of chymotrypsin (B1334515) for the carboxyl side of aromatic amino acid residues, like phenylalanine, makes N-Acetylglycyl-L-phenylalaninamide an ideal substrate for studying its catalytic activity.

Transacylation and Peptide Synthesis: Beyond hydrolysis, N-Acetylglycyl-L-phenylalaninamide and its analogs are utilized in enzyme-catalyzed peptide synthesis. For instance, α-chymotrypsin can catalyze the synthesis of N-Acetyl-phenylalanine-glycinamide (a related dipeptide) from N-acetyl phenylalanine ethyl ester and glycinamide in a biphasic system. nih.gov This demonstrates the enzyme's ability to favor peptide bond formation over hydrolysis under specific reaction conditions, such as in media with low water activity. Similarly, papain has been shown to catalyze the synthesis of Glycylglycylphenylalaninamide in media containing polyols, which act as water-activity-depressing agents, thereby enhancing the synthetic capabilities of the enzyme. nih.gov These transacylation reactions are of significant interest for the chemoenzymatic synthesis of peptides, offering a greener alternative to purely chemical methods. nih.gov

Kinetic Parameters and Catalytic Mechanisms of Enzyme-N-Acetylglycyl-L-phenylalaninamide Interactions

The interaction between enzymes and N-Acetylglycyl-L-phenylalaninamide can be quantified by determining key kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Kinetic Parameters for the α-Chymotrypsin-Catalyzed Hydrolysis of N-Acetyl-L-phenylalanyl Peptides

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1M-1)
Ac-Phe-NH241.30.0461.11
Ac-Phe-Gly-NH24.20.47112
Ac-Phe-Gly-Gly-NH25.02.53506

Data sourced from a study on N-acetyl-L-phenylalanyl peptides, which are structurally related to N-Acetylglycyl-L-phenylalaninamide. nih.gov

This data illustrates that increasing the length of the leaving group (the glycyl chain) significantly enhances the catalytic efficiency (kcat/Km) of chymotrypsin. nih.gov This suggests that interactions between the substrate and the enzyme's subsites play a crucial role in catalysis.

The catalytic mechanism of serine proteases like chymotrypsin involves a "catalytic triad" of amino acid residues in the active site: serine, histidine, and aspartate. youtube.com The hydrolysis of the peptide bond in a substrate like N-Acetylglycyl-L-phenylalaninamide proceeds via a two-step "ping-pong" mechanism. researchgate.net First, the serine residue, activated by the histidine and aspartate, performs a nucleophilic attack on the carbonyl carbon of the phenylalanine residue in the substrate. This leads to the formation of a tetrahedral intermediate and subsequent acylation of the enzyme, releasing the C-terminal part of the peptide (in this case, the amide group). In the second step, a water molecule, activated by the histidine, acts as a nucleophile to deacylate the enzyme, regenerating the active site and releasing the N-terminal part of the substrate (N-acetylglycine). youtube.comyoutube.com

Structural Basis of Enzyme Specificity and Binding Site Characterization

The high specificity of enzymes like chymotrypsin for substrates containing aromatic residues like phenylalanine is a direct consequence of the three-dimensional structure of their active sites. The active site of chymotrypsin features a hydrophobic "S1 pocket" which preferentially binds large, hydrophobic side chains. biorxiv.org

Molecular modeling and X-ray crystallography studies of chymotrypsin and its complexes with inhibitors or substrate analogs have provided detailed pictures of the enzyme's active site. researchgate.netmdpi.comnih.gov The catalytic triad (His-57, Asp-102, and Ser-195) is located within this pocket. biorxiv.org When a substrate like N-Acetylglycyl-L-phenylalaninamide binds, the phenyl group of the phenylalanine residue fits snugly into the S1 pocket, positioning the adjacent peptide bond for cleavage by the catalytic serine.

Modulation of Enzyme Activity by N-Acetylglycyl-L-phenylalaninamide and Its Derivatives

While N-Acetylglycyl-L-phenylalaninamide itself primarily acts as a substrate, its derivatives can function as modulators of enzyme activity, including as inhibitors. The design and synthesis of such derivatives are a key strategy in drug discovery and for probing enzyme mechanisms.

For instance, derivatives of N-acetylpyrrolidine have been synthesized and shown to inhibit enzymes like α-glucosidase and α-amylase, demonstrating mixed-type inhibition. nih.gov Although not directly related to chymotrypsin, this highlights the principle of using N-acetylated amino acid derivatives as enzyme inhibitors.

In the context of chymotrypsin, N-nitrosoamide derivatives of alanine have been shown to act as enzyme-activated irreversible inhibitors, leading to the alkylation of the active-site serine residue. nih.gov This indicates that modifications to the core structure of an N-acetylated amino acid derivative can convert it from a substrate into a potent inhibitor. The inhibitory potential would depend on the nature of the chemical modifications and how they affect the molecule's ability to bind to the active site and interact with the catalytic machinery.

Receptor Binding and Ligand Receptor Interactions of N Acetylglycyl L Phenylalaninamide

Quantitative Analysis of N-Acetylglycyl-L-phenylalaninamide Binding to Biological Receptors

A fundamental aspect of characterizing any potential ligand is the quantitative analysis of its binding affinity to various biological receptors. This is typically achieved through radioligand binding assays or other biophysical techniques that determine key parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50).

Currently, there is no available data providing these quantitative measures for the interaction of N-Acetylglycyl-L-phenylalaninamide with any specific biological receptor. Such data is crucial for understanding the compound's potency and selectivity.

Table 1: Quantitative Binding Data for N-Acetylglycyl-L-phenylalaninamide (Data Not Available)

Receptor Target Ki (nM) IC50 (nM) EC50 (nM) Assay Conditions

Computational Docking and Molecular Simulations of Receptor-N-Acetylglycyl-L-phenylalaninamide Complexes

In the absence of empirical binding data, computational methods such as molecular docking and molecular dynamics simulations can provide valuable insights into the potential binding modes and energetics of a ligand-receptor complex. These in silico approaches can predict the preferred orientation of N-Acetylglycyl-L-phenylalaninamide within the binding pocket of a receptor and simulate the dynamic behavior of the complex over time.

However, a review of the existing literature reveals no published studies that have performed computational docking or molecular dynamics simulations of N-Acetylglycyl-L-phenylalaninamide with any identified biological receptor.

Investigation of Binding Sites and Allosteric Modulation

Understanding the precise binding site of a ligand on its receptor is critical for elucidating its mechanism of action. This includes determining whether the compound binds to the primary (orthosteric) site or to a secondary (allosteric) site, which can modulate the receptor's function in a different manner. longdom.orgnih.gov Techniques such as site-directed mutagenesis and structural biology methods are instrumental in identifying these interaction points.

There is currently no scientific literature that identifies the specific binding sites of N-Acetylglycyl-L-phenylalaninamide on any receptor. Furthermore, there is no evidence to suggest whether this compound acts as an allosteric modulator.

Functional Consequences of N-Acetylglycyl-L-phenylalaninamide Receptor Engagement

The ultimate goal of studying ligand-receptor interactions is to understand the functional consequences of this binding event. This involves investigating the downstream signaling pathways that are activated or inhibited upon receptor engagement, leading to a cellular or physiological response. Functional assays are employed to measure these outcomes.

As there is no information on which receptors, if any, N-Acetylglycyl-L-phenylalaninamide binds to, there is consequently no data on the functional consequences of its receptor engagement.

Structure Activity Relationship Sar Studies of N Acetylglycyl L Phenylalaninamide Analogs

Methodological Approaches for SAR Determination in Dipeptide Systems

The determination of SAR in dipeptide systems like N-acetylglycyl-L-phenylalaninamide involves a combination of synthetic chemistry, biological evaluation, and computational modeling. A primary approach is the systematic modification of the dipeptide structure. This includes altering the amino acid side chains, modifying the peptide backbone, and changing the N- and C-terminal protecting groups.

Systematic Structural Modification:

Side Chain Modification: The phenyl group of the L-phenylalaninamide residue can be substituted with various functional groups (e.g., hydroxyl, nitro, halo) to probe the effects of electronics and sterics on activity. Similarly, the glycine (B1666218) residue can be replaced with other amino acids to assess the impact of different side chains at this position.

Stereochemical Inversion: The stereochemistry of the chiral centers can be altered (e.g., L-phenylalanine to D-phenylalanine) to understand the importance of specific stereoisomers for biological recognition.

Backbone Modification: The amide bond can be replaced with isosteres (e.g., esters, ketones, or reduced amides) to investigate the role of the peptide bond in maintaining the bioactive conformation and its susceptibility to enzymatic degradation.

Biological Evaluation:

Once synthesized, these analogs are subjected to a battery of biological assays to determine their activity. For instance, if the parent compound is an enzyme inhibitor, the analogs are tested for their inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Computational Modeling:

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of compounds with their biological activities. By developing predictive models, QSAR can aid in the design of new, more potent analogs and reduce the need for extensive synthesis and testing.

Identification of Key Structural Determinants for Biological Recognition and Activity

For a dipeptide like N-acetylglycyl-L-phenylalaninamide, several structural features are critical for its interaction with biological targets.

The Phenylalanine Side Chain: The aromatic ring of phenylalanine is often involved in crucial π-π stacking or hydrophobic interactions with the active site of a protein. The size, shape, and electronic nature of this group are typically significant determinants of binding affinity.

The Glycine Residue: The glycine residue provides conformational flexibility to the dipeptide backbone. Replacing glycine with more sterically hindered amino acids can restrict this flexibility and either lock the molecule in a more or less active conformation.

The N-Acetyl Group: The N-terminal acetyl group can serve as a hydrogen bond acceptor and also protects the N-terminus from degradation by aminopeptidases.

The C-Terminal Amide: The C-terminal amide can act as a hydrogen bond donor and acceptor and protects the C-terminus from carboxypeptidase-mediated degradation.

The following table illustrates how modifications to a dipeptidomimetic scaffold can influence inhibitory activity against the immunoproteasome β5i and the constitutive proteasome β5c, highlighting the importance of specific structural features for selective biological recognition. nih.gov

CompoundR1R2Xβ5i IC50 (nM)β5c IC50 (nM)Selectivity (β5c/β5i)
1 HHα-amino acid2.3 ± 0.24.1 ± 0.41.8
2 MeHα-amino acid1.9 ± 0.13.5 ± 0.31.8
3 HHβ-amino acid8.7 ± 0.8>20,000>2300
4 MeHβ-amino acid7.5 ± 0.6>20,000>2600

Data sourced from a study on immunoproteasome β5i-selective dipeptidomimetic inhibitors. The core structure is a dipeptidomimetic, and this table demonstrates the impact of backbone modification (α- vs. β-amino acid) on selectivity. nih.gov

Impact of N-Acetylation and Amide Bond Modifications on Conformational Preferences and Bioactivity

N-Acetylation:

Amide Bond Modifications:

The peptide bond is susceptible to cleavage by proteases, which can limit the in vivo efficacy of peptide-based drugs. Replacing the amide bond with non-hydrolyzable isosteres is a common strategy to improve metabolic stability. These modifications, however, can also have a profound impact on the conformational preferences of the dipeptide. For example, replacing a planar amide bond with a more flexible reduced amide bond can increase the number of accessible conformations, which may or may not be beneficial for biological activity. Conversely, introducing a more rigid isostere can restrict the conformational freedom and lock the molecule into its bioactive conformation.

The following table presents data on the inhibitory activity of N-acetylpyrrolidine derivatives against α-glucosidase and α-amylase, illustrating how different N-substituents can affect enzyme inhibition. nih.gov

CompoundN-Substituentα-Glucosidase IC50 (mM)α-Amylase IC50 (mM)
4a Benzyl (B1604629)0.52 ± 0.022.72 ± 0.09
4b Tosyl1.64 ± 0.083.21 ± 0.65

Data sourced from a study on the synthesis and inhibitory activity of N-acetylpyrrolidine derivatives. While not direct analogs of N-acetylglycyl-L-phenylalaninamide, these compounds feature an N-acetylated core and demonstrate the impact of substitutions on biological activity. nih.gov

Comparative SAR Analysis with Other Modified Dipeptides and Peptidomimetics

The SAR of N-acetylglycyl-L-phenylalaninamide analogs can be contextualized by comparing it with that of other modified dipeptides and peptidomimetics. Peptidomimetics are compounds that mimic the essential structural elements of a peptide but with modifications to improve their drug-like properties.

For instance, the incorporation of non-natural amino acids, such as β-amino acids, can lead to dramatic changes in biological activity and selectivity, as demonstrated in the table in section 6.2. nih.gov Similarly, the introduction of constraints, such as cyclization, can pre-organize the molecule into a bioactive conformation, often leading to increased potency.

By comparing the SAR of N-acetylglycyl-L-phenylalaninamide analogs with a diverse range of other modified dipeptides and peptidomimetics targeting similar biological endpoints, a broader understanding of the structural requirements for activity can be achieved. This comparative analysis can reveal common pharmacophoric features and highlight unique structural motifs that contribute to the desired biological profile.

Biological Systems Modulation and Mechanistic Elucidation by N Acetylglycyl L Phenylalaninamide

Cellular and Molecular Mechanisms of Action in Model Systems

Currently, there is a notable lack of published research focusing specifically on the cellular and molecular mechanisms of action of isolated N-Acetylglycyl-L-phenylalaninamide in model systems. Dedicated studies are required to elucidate its direct interactions with cellular components, its metabolic fate, and its influence on fundamental cellular processes.

Role of N-Acetylglycyl-L-phenylalaninamide as a Component in Complex Biological Extracts

The primary context in which the biological relevance of a compound structurally similar to N-Acetylglycyl-L-phenylalaninamide has been studied is as a constituent of the Yinchenhao decoction (YCHD). nih.gov This traditional medicine is a complex mixture of bioactive molecules derived from multiple herbs. Liquid chromatography-mass spectrometry (LC-MS/MS) analysis has identified numerous compounds in YCHD, including a variant of N-Acetylglycyl-L-phenylalaninamide. nih.gov The therapeutic efficacy of YCHD in liver protection is attributed to the synergistic or additive effects of its various components. nih.gov

The table below details the identification of a related compound in Yinchenhao decoction.

No.R.T. (min)Compound NameFormulaIon ModeM/Z
356.17N-Acetylglycyl-N-[(2S)-5-amino-1,5-dioxo-2-pentanyl]-L-phenylalaninamideC10H16O3(M-H)-183.1017
Data from a study on Yinchenhao decoction which identified numerous active chemical components. nih.gov

Exploration of Biological Functions in Relevant Preclinical Models

Specific preclinical studies focusing on the biological functions of isolated N-Acetylglycyl-L-phenylalaninamide have not been identified in the current body of scientific literature. Research on the Yinchenhao decoction, which contains a similar compound, has been conducted in preclinical models of liver injury, demonstrating protective effects. nih.gov However, these effects cannot be directly and solely attributed to N-Acetylglycyl-L-phenylalaninamide without further targeted studies.

Peptidomimetic Design and Drug Discovery Implications from N Acetylglycyl L Phenylalaninamide

N-Acetylglycyl-L-phenylalaninamide as a Scaffold for Rational Peptidomimetic Design

Rational drug design is a methodical approach to developing new medications based on a detailed understanding of biological targets and their molecular mechanisms. mtoz-biolabs.com This process begins with a lead compound or scaffold, which provides the basic structural framework for optimization. N-Acetylglycyl-L-phenylalaninamide, with its simple yet well-defined structure, serves as an exemplary scaffold in the realm of peptidomimetic design.

A scaffold in this context is a core molecular structure upon which modifications are made to develop new compounds with desired biological activities. The utility of N-Acetylglycyl-L-phenylalaninamide as a scaffold stems from its embodiment of key peptide features in a minimalist form: an N-acetylated terminus, a flexible glycine (B1666218) residue, a stereochemically defined L-phenylalanine residue bearing an aromatic side chain, and a C-terminal amide. Each of these components provides a vector for chemical modification, allowing medicinal chemists to systematically probe structure-activity relationships (SAR).

The process of rational design using such a scaffold involves several key steps:

Target Identification : First, a biological target, such as a receptor or enzyme involved in a disease process, is identified. patheon.com

Structural Analysis : The three-dimensional structure of the scaffold is analyzed, often using computational modeling and spectroscopic methods like NMR, to understand its conformational preferences. tandfonline.comacs.org This provides a baseline understanding of how the molecule occupies three-dimensional space.

Mimetic Design : Based on the scaffold's structure, new molecules (peptidomimetics) are designed to mimic the spatial arrangement of its key functional groups—the acetyl group, the phenyl ring, and the amide functionalities. This design process often involves replacing the peptide backbone with more stable, non-natural structures, such as heterocyclic rings or other privileged scaffolds, to improve pharmacokinetic properties. mdpi.comepochjournals.com

Synthesis and Evaluation : The designed peptidomimetics are then synthesized, often using techniques like solid-phase synthesis for rapid access to libraries of related compounds, and evaluated for their biological activity. mdpi.comepochjournals.com

The core value of N-Acetylglycyl-L-phenylalaninamide as a scaffold is its simplicity, which allows researchers to isolate the effects of specific chemical changes. By modifying the glycine or phenylalanine residues, altering the backbone, or replacing the amide bonds, scientists can systematically build complexity and optimize for enhanced potency, selectivity, and metabolic stability, thereby transforming a simple dipeptide model into a sophisticated drug candidate. nih.gov

Table 1: Structural Features of N-Acetylglycyl-L-phenylalaninamide as a Design Scaffold
Structural ComponentDescriptionImplication for Peptidomimetic Design
N-Acetyl GroupAn acetyl cap on the N-terminus.Provides resistance to aminopeptidases; acts as a hydrogen bond acceptor; can be replaced with other groups to modulate solubility and binding.
Glycine ResidueThe simplest amino acid, providing maximal conformational flexibility.Serves as a flexible linker; can be replaced with more constrained amino acids (e.g., D-alanine, Aib) to lock the molecule into a specific bioactive conformation.
L-Phenylalanine ResidueAn aromatic amino acid with defined stereochemistry.The phenyl ring is a key pharmacophoric feature for interactions (e.g., π-stacking); its stereochemistry dictates the 3D orientation of the side chain. The ring can be substituted to enhance binding affinity.
Peptide BondsTwo amide linkages in the backbone.Susceptible to protease cleavage; primary targets for replacement with bioisosteres (e.g., triazoles, reduced amides) to increase metabolic stability.
C-Terminal AmideAn amide group at the C-terminus.Provides resistance to carboxypeptidases and can act as a hydrogen bond donor/acceptor; mimics the C-terminus of many endogenous peptides.

Strategies for Enhancing Metabolic Stability and Target Selectivity of N-Acetylglycyl-L-phenylalaninamide Mimetics

A primary goal in converting a peptide scaffold into a viable drug candidate is to overcome its inherent liabilities, namely poor metabolic stability and a lack of target selectivity. unimi.ittandfonline.com Peptides are rapidly degraded by proteases in the body, and their conformational flexibility can lead to binding at multiple, unintended receptors (off-target effects). tandfonline.comconceptlifesciences.com For mimetics derived from N-Acetylglycyl-L-phenylalaninamide, several strategies are employed to address these challenges.

Enhancing Metabolic Stability

The metabolic weakness of N-Acetylglycyl-L-phenylalaninamide lies in its two amide bonds, which are susceptible to cleavage by peptidases. mtoz-biolabs.com Strategies to block this degradation focus on modifying these vulnerable points:

Backbone Modification : Introducing modifications directly into the peptide backbone can sterically hinder the approach of proteases. N-methylation (adding a methyl group to the amide nitrogen) is a common tactic that disrupts the hydrogen bonding patterns recognized by proteases. epochjournals.com Replacing a standard L-amino acid with its D-enantiomer can also confer significant resistance to enzymatic cleavage. nih.gov

Terminal Capping : The N-terminus of the scaffold is already protected by an acetyl group. The C-terminal amide also provides some protection against carboxypeptidases. Further modifications at both ends can enhance stability against exopeptidases. conceptlifesciences.com

Enhancing Target Selectivity

Improving selectivity involves designing mimetics that bind with high affinity to the desired biological target while having low affinity for others. This is primarily achieved by reducing the molecule's conformational flexibility. nih.gov

Conformational Constraint : A flexible molecule can adopt numerous shapes, some of which may fit into off-target binding sites. By introducing conformational rigidity, a mimetic can be "locked" into the specific shape (the bioactive conformation) required for binding to the intended target. epochjournals.combiomedres.us This can be achieved through:

Cyclization : Linking the C-terminus to the N-terminus or creating side-chain-to-side-chain bridges to form a macrocycle. Cyclic peptides are less flexible and often show enhanced stability and selectivity. nih.govresearchgate.netnews-medical.net

Incorporation of Constrained Amino Acids : Replacing the flexible glycine residue with sterically hindered or cyclic amino acids (e.g., aminoisobutyric acid or proline analogues) can restrict the range of accessible backbone conformations. nih.gov

Side-Chain Optimization : The side chains of the amino acids are the primary determinants of binding specificity. For N-Acetylglycyl-L-phenylalaninamide mimetics, the phenyl ring of phenylalanine is a key pharmacophore. Modifying this ring (e.g., adding substituents) or replacing it with other aromatic or aliphatic groups can fine-tune the interactions within the target's binding pocket, thereby improving both potency and selectivity. nih.gov Optimizing electrostatic interactions is also a powerful mechanism for improving selectivity when the target and off-targets have different charge profiles. tandfonline.com

By combining these strategies, a simple, non-selective, and unstable scaffold can be transformed into a highly potent, selective, and metabolically robust drug lead.

Table 2: Strategies for Improving Mimetics of N-Acetylglycyl-L-phenylalaninamide
StrategySpecific Modification ExamplePrimary GoalSecondary Effect
Backbone ModificationN-methylation of an amide bondMetabolic StabilityAlters conformation, may affect binding
Incorporate a D-amino acidMetabolic StabilityChanges 3D structure, enhances selectivity
Amide Bond IsosteresReplace Gly-Phe amide bond with a 1,2,3-triazole ringMetabolic StabilityIntroduces conformational constraint
Conformational ConstraintIncorporate the scaffold into a larger macrocycleTarget SelectivityIncreases metabolic stability
Replace Glycine with a conformationally restricted amino acidTarget SelectivityMay improve metabolic stability
Side-Chain ModificationAdd substituents to the Phenylalanine ringTarget SelectivityCan improve binding affinity (potency)

Exploration of N-Acetylglycyl-L-phenylalaninamide as a Lead Structure for Bioactive Compound Development

In drug discovery, a "lead structure" is a compound that demonstrates a desired biological activity, even if modest, and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. While N-Acetylglycyl-L-phenylalaninamide itself may not possess significant intrinsic biological activity, its utility lies in its role as a minimalist lead structure or a foundational fragment for building more complex bioactive molecules.

The exploration of this compound as a lead structure can proceed along several strategic pathways:

Fragment-Based Drug Discovery (FBDD) : In FBDD, small, low-complexity molecules ("fragments") that bind weakly to a biological target are identified and then elaborated or linked together to produce a high-affinity lead. N-Acetylglycyl-L-phenylalaninamide is an ideal candidate for such an approach. Its simple structure provides a starting point for understanding the basic binding requirements of a target. For example, if the phenylalanine moiety is found to occupy a key hydrophobic pocket, medicinal chemists can build upon the rest of the scaffold, adding functional groups that interact with adjacent sites on the target protein to increase binding affinity.

Pharmacophore Modeling : The specific three-dimensional arrangement of the key functional groups in N-Acetylglycyl-L-phenylalaninamide—the aromatic ring, hydrogen bond donors/acceptors, and hydrophobic acetyl group—can define a basic pharmacophore. This pharmacophore model serves as a blueprint for designing entirely new classes of molecules, including non-peptidic ones, that maintain the same spatial arrangement of essential features. This allows for the transition from a peptide-based lead to a more drug-like small molecule with better oral bioavailability and stability.

Inspiration for Bioactive Peptide Motifs : Dipeptide units, particularly those containing an aromatic residue, are common recognition motifs in larger, biologically active peptides. creative-peptides.com Studying the conformational preferences and binding characteristics of a simple model like N-Acetylglycyl-L-phenylalaninamide provides valuable insights that can be applied to the design of more complex peptide therapeutics. For instance, N-acetylated dipeptides form the core of N-acetyl muramyl dipeptides, which are known for their potent immunoadjuvant activity, demonstrating that this structural motif is present in biologically active compounds. mtoz-biolabs.combiomedres.us Similarly, many cosmetic peptides with anti-aging properties are N-acetylated, such as Acetyl Hexapeptide-8, further highlighting the relevance of this structure as a starting point for bioactive compound design. epochjournals.com

The development process involves systematically modifying each part of the lead structure. The phenylalanine ring can be substituted to probe steric and electronic requirements of the binding pocket. The glycine residue can be replaced to introduce conformational constraints. The N-acetyl group can be exchanged for other acyl groups to modulate lipophilicity and interactions. This systematic approach allows for the gradual optimization of the initial lead into a potent and selective drug candidate.

Table 3: Development Strategies Based on the N-Acetylglycyl-L-phenylalaninamide Lead Structure
Structural ComponentPotential Development StrategyObjective
Phenylalanine Side-ChainIntroduce substituents (e.g., halogens, hydroxyl) on the phenyl ring.Enhance binding affinity (π-stacking, hydrogen bonding) and selectivity.
Replace with other aromatic or bulky aliphatic groups.Explore the size and nature of the target's hydrophobic pocket.
Glycine BackboneReplace with conformationally constrained amino acids (e.g., D-Ala, Aib).Increase target selectivity by reducing flexibility.
N-Acetyl GroupVary the acyl chain length or introduce cyclic structures.Optimize solubility, lipophilicity, and cell permeability.
Peptide BackboneIncorporate amide isosteres or N-methylation.Improve metabolic stability and bioavailability.
Entire MoleculeUse as a fragment for elaboration in FBDD.Grow the molecule to achieve high-affinity binding to the target.

Challenges and Future Directions in Peptide and Peptidomimetic Research

Despite their promise, the development of therapeutic peptides and peptidomimetics is fraught with significant challenges that continue to drive innovation in the field. unimi.it The journey from a simple scaffold like N-Acetylglycyl-L-phenylalaninamide to a marketed drug requires overcoming fundamental hurdles in chemistry, biology, and pharmacology.

Persistent Challenges in the Field

The primary obstacles in peptide and peptidomimetic research are rooted in their inherent physicochemical properties:

Poor Pharmacokinetics and Bioavailability : Peptides are generally susceptible to rapid degradation by proteases, leading to short circulation half-lives. tandfonline.comresearchgate.net Their high polarity and molecular size also limit their ability to cross biological membranes, resulting in poor oral bioavailability and the need for injectable administration, which affects patient compliance. biomedres.usresearchgate.net

Synthesis and Manufacturing Complexity : While solid-phase peptide synthesis has become highly automated, the production of long or complexly modified peptides remains challenging and costly compared to traditional small molecules. creative-peptides.comacs.org Issues such as aggregation during synthesis and the need for extensive purification can limit yields and increase the cost of goods. conceptlifesciences.comcreative-peptides.com

Drug Delivery : Achieving effective and non-invasive delivery is a major challenge. patheon.commdpi.com The harsh environment of the gastrointestinal tract and the formidable barrier of the intestinal epithelium make oral delivery particularly difficult to achieve. nih.govresearchgate.net

Immunogenicity : As biological molecules, peptides can sometimes be recognized by the immune system, leading to the formation of antibodies that can neutralize the drug or cause adverse reactions. conceptlifesciences.com

Future Directions and Innovations

The future of peptidomimetic research is being shaped by interdisciplinary advances aimed at overcoming these challenges:

Innovations in Molecular Design : The field is moving beyond simple modifications toward highly sophisticated molecular engineering. This includes the development of novel, non-natural amino acid building blocks, advanced macrocyclization techniques (e.g., peptide stapling), and new classes of backbone isosteres to create molecules with enhanced stability and cell permeability. tandfonline.com

The Rise of Computational and AI-Driven Discovery : Computational modeling and artificial intelligence are revolutionizing how peptidomimetics are designed. epochjournals.com Machine learning algorithms can now predict the binding affinity, stability, and other properties of virtual compounds, allowing researchers to design and prioritize the most promising candidates for synthesis. creative-peptides.comfrontiersin.org This in silico approach dramatically accelerates the discovery process and reduces reliance on costly and time-consuming laboratory screening.

Advanced Drug Delivery Technologies : A key area of future research is the development of novel delivery systems to enable non-invasive administration. This includes formulating peptides into nanoparticles, hydrogels, or using permeation enhancers that allow for oral, nasal, or transdermal delivery. acs.orgnih.govmdpi.com

Expanding the Druggable Universe : Peptides and peptidomimetics are uniquely capable of modulating targets that are considered "undruggable" by small molecules, such as large, flat protein-protein interactions (PPIs). mdpi.comresearchgate.net Future research will increasingly focus on designing mimetics to inhibit these critical intracellular and extracellular interactions, opening up new therapeutic avenues for a wide range of diseases, including cancer and neurodegenerative disorders. nih.gov

Ultimately, the progression of the field will depend on the synergy between synthetic chemistry, structural biology, and computational science. By leveraging these disciplines, researchers can continue to transform simple peptide scaffolds into next-generation therapeutics that combine the high specificity of biologics with the favorable properties of small-molecule drugs. acs.orgnih.gov

Advanced Spectroscopic and Biophysical Characterization of N Acetylglycyl L Phenylalaninamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for investigating the three-dimensional structure and dynamics of peptides in solution. nih.gov For a small, flexible peptide like N-Acetylglycyl-L-phenylalaninamide, NMR can define the ensemble of conformations it adopts and map its interaction interfaces with binding partners.

The conformational state of the peptide backbone is largely defined by the torsional angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). Key NMR parameters are used to determine the likely values of these angles. The vicinal (three-bond) proton-proton coupling constant, 3J(HN,Hα), is related to the φ angle through the Karplus equation. mdpi.com Temperature coefficients of the amide proton chemical shifts (dδ/dT) can identify intramolecular hydrogen bonds; a small coefficient (less than -4.5 ppb/K) suggests the amide proton is shielded from the solvent, likely participating in a hydrogen bond.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining spatial proximities between protons. The presence of NOE cross-peaks between protons that are distant in the primary sequence but close in space provides definitive evidence for specific folded conformations. For N-Acetylglycyl-L-phenylalaninamide, NOEs between the acetyl group protons, the glycine (B1666218) α-protons, and the phenylalanine aromatic and backbone protons would define the peptide's solution structure. researchgate.net

Furthermore, NMR is highly effective for studying intermolecular interactions. nih.gov Upon binding to a larger molecule (e.g., a receptor or enzyme), changes in the chemical environment of the peptide's nuclei can be observed. This technique, known as chemical shift perturbation (CSP), involves acquiring NMR spectra of the peptide in the free and bound states. Amide protons and other nuclei at the binding interface typically show the most significant changes in their chemical shifts, allowing for the precise mapping of the interaction surface.

NMR ParameterInformation DerivedApplication to N-Acetylglycyl-L-phenylalaninamide
Chemical Shift (δ) Local electronic environment of a nucleus.Sensitive to conformation and solvent exposure.
3J(HN,Hα) Coupling Constant Dihedral angle φ.Defines the backbone conformation around the Gly-Phe peptide bond.
Temperature Coefficient (dδ/dT) Solvent accessibility and hydrogen bonding.Identifies potential intramolecular H-bonds stabilizing a turn-like structure.
Nuclear Overhauser Effect (NOE) Through-space proton-proton distances (<5 Å).Provides distance restraints to build a 3D structural model.
Chemical Shift Perturbation (CSP) Binding interface mapping.Identifies which parts of the peptide are involved in binding to a partner molecule.

Mass Spectrometry-Based Techniques for Structural Confirmation and Complex Characterization

Mass spectrometry (MS) is an indispensable analytical tool for verifying the identity and purity of synthetic peptides and characterizing their non-covalent complexes. Its high sensitivity and mass accuracy provide unambiguous structural confirmation.

For N-Acetylglycyl-L-phenylalaninamide, high-resolution mass spectrometry, typically coupled with electrospray ionization (ESI-HRMS), would be used to confirm its molecular formula. This technique measures the mass-to-charge ratio (m/z) of the intact molecular ion with high precision, allowing for the calculated exact mass to be matched with the experimentally determined mass, thereby verifying the compound's identity.

Tandem mass spectrometry (MS/MS) is employed for sequence verification. nih.gov In an MS/MS experiment, the precursor molecular ion of the peptide is isolated and then fragmented, most commonly through collision-induced dissociation (CID). The fragmentation predominantly occurs at the amide bonds of the peptide backbone, generating a predictable series of fragment ions. uab.edu The two main series are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The presence of an N-terminal acetyl group can enhance the formation and abundance of the b-ion series, aiding in spectral interpretation. nih.gov By analyzing the mass differences between consecutive ions in a series, the amino acid sequence can be confidently determined.

The study of non-covalent peptide-protein or peptide-ligand complexes is also possible using native mass spectrometry. ESI is a soft ionization technique that can transfer intact, non-covalent complexes from solution into the gas phase. By measuring the mass of the resulting complex, the binding stoichiometry (the ratio of the interacting partners) can be determined directly.

Ion TypeFormulaTheoretical m/z for N-Acetylglycyl-L-phenylalaninamide
[M+H]⁺ C₁₃H₁₈N₃O₃⁺279.13
b₁ CH₃CO⁺44.02
b₂ CH₃CO-Gly⁺101.04
y₁ Phe-NH₂⁺149.09
y₂ Gly-Phe-NH₂⁺206.11

Note: The m/z values are for the monoisotopic singly charged ions.

Circular Dichroism (CD) and Infrared (IR) Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) and infrared (IR) spectroscopy are powerful techniques for assessing the secondary structure of peptides and proteins in solution and solid states. subr.edunih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides, the primary source of the CD signal in the far-UV region (190-250 nm) is the amide backbone. Different secondary structures, such as α-helices, β-sheets, and random coils, produce distinct CD spectra. americanpeptidesociety.org

α-helix: Characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

β-sheet: Shows a negative band around 217 nm and a positive band near 195 nm. americanpeptidesociety.org

Random coil: Typically exhibits a strong negative band near 200 nm.

For a short dipeptide like N-Acetylglycyl-L-phenylalaninamide, it is unlikely to form a stable α-helix or β-sheet on its own. Its CD spectrum would likely be dominated by features indicative of a random coil or potentially a β-turn-like conformation, which can be influenced by solvent conditions. researchgate.net

Infrared (IR) spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about molecular vibrations. longdom.org For peptides, the amide I band (1600–1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone, is highly sensitive to secondary structure. acs.org The different hydrogen-bonding patterns within various secondary structures result in distinct amide I band positions.

α-helix: ~1650–1658 cm⁻¹

β-sheet: ~1620–1640 cm⁻¹ (strong) and sometimes a weaker band at ~1680-1695 cm⁻¹.

β-turn: ~1660–1685 cm⁻¹

Random coil: ~1640–1650 cm⁻¹

Analysis of the amide I band of N-Acetylglycyl-L-phenylalaninamide could reveal its predominant conformational state, which could be further studied under varying environmental conditions like solvent or temperature. nih.gov

Secondary StructureCharacteristic CD Wavelengths (nm)Characteristic IR Amide I Wavenumbers (cm⁻¹)
α-Helix Negative peaks at ~222, ~208; Positive peak at ~192~1650–1658
β-Sheet Negative peak at ~217; Positive peak at ~195~1620–1640
Random Coil Strong negative peak at ~200~1640–1650

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

When studying the interaction of N-Acetylglycyl-L-phenylalaninamide with a biological target, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding kinetics and thermodynamics, respectively.

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors molecular interactions in real-time. molbiolcell.org In a typical experiment, a larger binding partner (the "ligand," e.g., a protein) is immobilized on a sensor chip surface. nih.gov A solution containing N-Acetylglycyl-L-phenylalaninamide (the "analyte") is then flowed over the surface. Binding is detected as a change in the refractive index at the surface, which is proportional to the change in mass. iss.it The resulting sensorgram provides real-time data on the association and dissociation phases of the interaction. From this data, key kinetic parameters can be calculated:

Association rate constant (kₐ): The rate at which the complex forms.

Dissociation rate constant (kₑ): The rate at which the complex breaks apart.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as kₑ/kₐ. A lower Kₑ value indicates a stronger binding interaction.

Kinetic ParameterSymbolUnitDescription
Association RatekₐM⁻¹s⁻¹Rate of complex formation
Dissociation Ratekₑs⁻¹Rate of complex decay
Dissociation ConstantKₑMMeasure of binding affinity

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. nih.gov This provides a complete thermodynamic profile of the interaction in a single experiment. nih.gov In an ITC experiment, a solution of N-Acetylglycyl-L-phenylalaninamide is titrated into a sample cell containing its binding partner. The instrument measures the minute temperature changes that occur upon binding. cam.ac.uk The resulting data can be analyzed to determine:

Binding Stoichiometry (n): The molar ratio of the reactants in the complex.

Binding Affinity (Kₐ or Kₑ): The strength of the interaction.

Enthalpy Change (ΔH): The heat absorbed or released upon binding, reflecting changes in bonding. whiterose.ac.uk

Entropy Change (ΔS): The change in the system's disorder, calculated from the Gibbs free energy (ΔG) and ΔH.

This complete thermodynamic signature provides deep insight into the molecular forces driving the binding interaction. beilstein-journals.org

Thermodynamic ParameterSymbolUnitDescription
Stoichiometryn-Molar ratio of binding
Dissociation ConstantKₑMMeasure of binding affinity
Enthalpy ChangeΔHkcal/mol or kJ/molHeat change upon binding
Entropy ChangeΔScal/mol·K or J/mol·KChange in disorder upon binding

Conclusion and Future Perspectives

Synthesis of Key Academic Findings on N-Acetylglycyl-L-phenylalaninamide

N-Acetylglycyl-L-phenylalaninamide, often abbreviated as Ac-Gly-Phe-NH2, is a modified dipeptide. Its structure consists of an N-acetylated glycine (B1666218) residue linked to a C-terminally amidated phenylalanine residue. This seemingly simple molecule serves as a valuable model in various biophysical and biochemical studies due to the presence of both a flexible glycine and a bulky, aromatic phenylalanine.

Conformational studies of Ac-Gly-Phe-NH2 and related peptides have been a primary focus of research. These studies, often employing spectroscopic techniques and computational modeling, aim to understand how the interplay of intramolecular forces, such as hydrogen bonds and steric interactions, dictates the peptide's three-dimensional structure. The conformational landscape of these small peptides is complex, with multiple low-energy states being accessible. researchgate.net The presence of the flexible glycine residue allows for a wider range of backbone conformations compared to peptides composed solely of beta-branched amino acids.

Remaining Scientific Questions and Knowledge Gaps in its Research

Despite the foundational knowledge that has been established, several scientific questions and knowledge gaps remain in the research of N-Acetylglycyl-L-phenylalaninamide.

A significant gap exists in the comprehensive characterization of its solid-state properties. While conformational studies in the gas phase and in solution are informative, a detailed understanding of its crystal packing and the influence of intermolecular interactions on its conformation in the solid state is less developed. Such information is crucial for understanding its physical properties and for potential applications in materials science.

Furthermore, the full extent of its biological activities remains largely unexplored. While the impact of N-terminal acetylation on proteolytic stability is a known phenomenon, the specific interactions of Ac-Gly-Phe-NH2 with enzymes and receptors are not well-documented. nih.gov Investigating its potential as an enzyme inhibitor, a modulator of protein-protein interactions, or a ligand for specific receptors could unveil novel biological functions.

The self-assembly properties of N-Acetylglycyl-L-phenylalaninamide also warrant further investigation. The interplay between the hydrophilic acetyl and amide groups and the hydrophobic phenyl ring could lead to the formation of interesting supramolecular structures in different solvent systems. Understanding these self-assembly processes could open doors to the development of novel biomaterials.

Finally, there is a lack of extensive research into the metabolic fate of N-Acetylglycyl-L-phenylalaninamide in biological systems. Understanding how this modified dipeptide is processed and degraded is essential for any potential therapeutic or diagnostic applications.

Emerging Research Avenues and Interdisciplinary Opportunities for N-Acetylglycyl-L-phenylalaninamide Studies

The unique characteristics of N-Acetylglycyl-L-phenylalaninamide present several exciting opportunities for future interdisciplinary research.

Medicinal Chemistry and Drug Discovery: The enhanced stability conferred by N-terminal acetylation makes this and similar peptides attractive scaffolds for the design of peptidomimetics. rsc.org By using Ac-Gly-Phe-NH2 as a starting point, medicinal chemists can design more complex molecules with potential therapeutic activities. The exploration of its derivatives as enzyme inhibitors or receptor ligands is a promising area of research.

Biomaterials Science: The potential for self-assembly of N-Acetylglycyl-L-phenylalaninamide could be harnessed to create novel hydrogels, nanofibers, or other biomaterials. These materials could find applications in tissue engineering, drug delivery, and biosensing. The ability to tune the self-assembly process by modifying the peptide sequence or the terminal protecting groups offers a high degree of control over the material properties.

Structural Biology and Biophysics: As a model peptide, Ac-Gly-Phe-NH2 will continue to be a valuable tool for studying the fundamental principles of peptide and protein folding. researchgate.net Advanced spectroscopic techniques, such as multidimensional NMR and vibrational circular dichroism, combined with sophisticated computational simulations, can provide deeper insights into its conformational dynamics and its interactions with solvent molecules.

Q & A

Q. What are the recommended synthetic routes for preparing N-acetylglycyl-L-phenylalaninamide, and what analytical methods validate its purity?

  • Methodological Answer : N-acetylglycyl-L-phenylalaninamide can be synthesized via acylation of L-phenylalaninamide using acetyl chloride or acetic anhydride in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Post-synthesis purification typically involves recrystallization or column chromatography. Purity validation requires HPLC (to assess >95% purity) and mass spectrometry (e.g., ESI-MS) to confirm molecular weight . FT-IR and ¹H/¹³C NMR are critical for verifying functional groups (amide bonds) and stereochemistry .

Q. How can researchers determine the thermodynamic stability of N-acetylglycyl-L-phenylalaninamide under varying experimental conditions?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) is the gold standard for measuring phase transitions (e.g., melting points, decomposition temperatures). For example, structurally similar peptides like N-acetylglycyl-(L)-prolinamide exhibit fusion enthalpies (ΔH) of 27.0 kJ/mol at 457.8 K . Thermal gravimetric analysis (TGA) can assess decomposition profiles, while solubility studies in polar (water, ethanol) and nonpolar solvents (benzene) inform formulation stability .

Q. What spectroscopic techniques are most effective for characterizing the secondary structure of N-acetylglycyl-L-phenylalaninamide in solution?

  • Methodological Answer : Circular Dichroism (CD) spectroscopy identifies secondary structures (α-helices, β-sheets) by analyzing peptide backbone conformation in aqueous or organic solvents. NMR spectroscopy (e.g., 2D NOESY) resolves intramolecular hydrogen bonding and spatial arrangements, while Raman spectroscopy provides complementary data on amide I/III vibrational modes .

Advanced Research Questions

Q. How does the stereochemical configuration of N-acetylglycyl-L-phenylalaninamide influence its biological activity in peptide-based drug candidates?

  • Methodological Answer : Stereochemistry critically impacts receptor binding and metabolic stability. For example, carfilzomib (a related anticancer peptide) relies on L-configuration for proteasome inhibition . To study this, molecular docking (using software like AutoDock) predicts binding affinities to target proteins, while enzymatic assays (e.g., fluorogenic substrates) quantify proteolytic stability. Chiral HPLC or X-ray crystallography validates enantiomeric purity .

Q. What strategies mitigate contradictions in reported thermodynamic data (e.g., fusion enthalpy) for N-acetylglycyl-L-phenylalaninamide analogs?

  • Methodological Answer : Discrepancies in DSC data (e.g., ΔH values for N-acetyl-(L)-prolyl-glycinamide range from 32.2–434.1 kJ/mol ) often arise from impurities or calibration errors. Standardization involves:
  • Using high-purity reference materials (≥99%).
  • Cross-validating with isothermal titration calorimetry (ITC) .
  • Reporting detailed experimental conditions (heating rate, sample mass) .

Q. How can researchers optimize the solid-state stability of N-acetylglycyl-L-phenylalaninamide for long-term storage in biomedical applications?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways (e.g., hydrolysis, oxidation). Lyophilization with cryoprotectants (trehalose) enhances shelf life. X-ray powder diffraction (XRPD) monitors polymorphic transitions, while LC-MS/MS detects degradation products (e.g., deacetylated derivatives) .

Q. What role does N-acetylglycyl-L-phenylalaninamide play in modulating peptide-membrane interactions, and how can this be experimentally evaluated?

  • Methodological Answer : The acetylated glycyl residue may enhance membrane permeability by reducing polarity. Surface plasmon resonance (SPR) or fluorescence anisotropy measures lipid bilayer interactions. Molecular dynamics simulations (e.g., GROMACS) model insertion kinetics into phospholipid bilayers .

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